2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Overview
Description
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is an organic compound with a complex structure that includes a chloroethanone moiety and a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of pyrrolidine with a cyclopropyl-methyl-amino group, followed by the introduction of the chloroethanone moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-{3-[(methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
- 2-Chloro-1-{3-[(ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
- 2-Chloro-1-{3-[(propyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Uniqueness
The uniqueness of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopropyl group, in particular, may influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-13(10-2-3-10)7-9-4-5-14(8-9)11(15)6-12/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQGISLFDBTFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)C(=O)CCl)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146413 | |
Record name | Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353947-36-0 | |
Record name | Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353947-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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